(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
Description
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methanol group at the 3-position and a 5-nitrobenzothiazole moiety at the 1-position.
Properties
IUPAC Name |
[1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-7-8-3-4-14(6-8)12-13-10-5-9(15(17)18)1-2-11(10)19-12/h1-2,5,8,16H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJDZIZIFLLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methanol group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring and methanol group contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
(a) [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
- Core Structure: Shares the pyrrolidin-3-yl-methanol backbone but substitutes the benzothiazole group with a 2-fluorophenyl ring.
- Functional Groups : Lacks the nitro and sulfur-containing benzothiazole, reducing electron-withdrawing effects and polarizability.
- Molecular Weight : 195.24 g/mol (vs. ~279.31 g/mol for the target compound, estimated based on nitrobenzothiazole addition).
- Applications : Fluorinated aromatic systems are often used in pharmaceuticals for enhanced metabolic stability, whereas nitrobenzothiazoles may confer redox activity or antimicrobial properties.
(b) 5-Amino-3-hydroxy-1H-pyrazole Derivatives
- Heterocyclic Core: Pyrazole rings (vs. pyrrolidine in the target compound) with amino and hydroxy substituents.
- Synthetic Pathways: Reactions involving malononitrile or ethyl cyanoacetate with sulfur (similar to nitrobenzothiazole synthesis but divergent intermediates).
- Reactivity: The amino and hydroxy groups in pyrazoles enable hydrogen bonding, while the nitro group in the target compound may favor electrophilic substitution.
(c) 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (5d)
- Key Features: Combines benzothiazole and pyrazole moieties but lacks the pyrrolidine-methanol scaffold.
- Sulfur Linkage : The benzothiazole-thioether bridge contrasts with the direct pyrrolidine-benzothiazole bond in the target compound, altering conformational flexibility.
Comparative Data Table
*Estimated based on structural similarity to [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol and nitrobenzothiazole contributions.
Research Findings and Trends
- Electron-Withdrawing Effects: The nitro group in the target compound may enhance binding to electron-rich biological targets compared to fluorine in [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol .
- Synthetic Challenges: Nitrobenzothiazole synthesis often requires harsh conditions (e.g., nitration with HNO₃/H₂SO₄), unlike fluorophenyl derivatives, which are typically prepared via nucleophilic aromatic substitution .
- Biological Activity: Benzothiazole derivatives are known for antitumor and antimicrobial activities, while fluorinated pyrrolidines are explored in neurology (e.g., dopamine receptor ligands) .
Biological Activity
Overview
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol, also known by its CAS number 1420843-73-7, is a complex organic compound characterized by a nitrobenzothiazole moiety linked to a pyrrolidine ring via a methanol group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol. The structure features a nitro group that can undergo bioreduction, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1420843-73-7 |
| Molecular Formula | C₁₂H₁₃N₃O₃S |
| Molecular Weight | 279.32 g/mol |
| IUPAC Name | [1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol |
The biological activity of this compound is primarily attributed to the nitro group, which can be reduced to form reactive intermediates that interact with cellular components. This interaction may lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes. The unique positioning of the methanol group on the pyrrolidine ring enhances its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds with nitro groups often exhibit antimicrobial properties. In particular, this compound has been investigated for its efficacy against various bacterial pathogens, including those resistant to conventional antibiotics.
A study demonstrated that similar nitro-containing compounds showed promising antibacterial profiles against ESKAPE pathogens, which are notorious for their multidrug resistance. While specific data on this compound's effectiveness against these pathogens is limited, the structural similarity suggests potential activity.
Anticancer Potential
The compound's interaction with cellular components also positions it as a candidate for anticancer research. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Screening : A study involving various nitrogen heteroaromatic compounds bearing bioreducible nitro groups highlighted that some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, the promising results from related compounds suggest potential for further investigation .
- Structure–Activity Relationship (SAR) : In a comparative analysis of similar compounds, it was noted that modifications in the position of substituents significantly influenced biological activity. This underscores the importance of structural variations in optimizing pharmacological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
